Comparative Physicochemical Profile: Optimized Lipophilicity for Biological Target Engagement
[4-(2-Methylpropanoyl)phenyl]acetic acid exhibits a calculated LogP of 2.15 [1], positioning it in a more favorable lipophilicity range for drug-like properties compared to its acetyl (LogP 1.52) and benzoyl (XLogP3 3.0) analogs [2]. This value is consistent with the optimal lipophilicity for central nervous system penetration and oral bioavailability, whereas the benzoyl analog may be too lipophilic and the acetyl analog too polar for certain applications [3].
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | Calculated LogP: 2.15 |
| Comparator Or Baseline | 4-Acetylphenylacetic acid (CAS 7398-52-9): LogP 1.52; 4-Benzoylphenylacetic acid (CAS 26077-80-5): XLogP3 3.0 |
| Quantified Difference | The target compound's LogP is 0.63 units higher than the acetyl analog and 0.85 units lower than the benzoyl analog. |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02 for the target and acetyl analog; computed by XLogP3 3.0 for the benzoyl analog. |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, solubility, and metabolic clearance, making this compound a more attractive starting point for hit-to-lead optimization than its more polar or more lipophilic counterparts.
- [1] ChemSrc. Benzeneacetic acid, 4-(2-methyl-1-oxopropyl)- (9CI). CAS No. 65813-68-5. (Calculated LogP). View Source
- [2] PubChem. 4-Benzoylphenylacetic acid. Computed XLogP3 value. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
